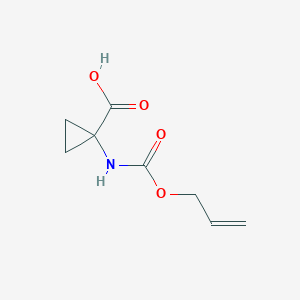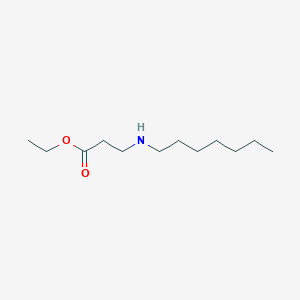
N-(2-Thienylmethyl)-1-octanamine
Descripción general
Descripción
N-(2-Thienylmethyl)-1-octanamine is an organic compound that features a thiophene ring attached to an octanamine chain Thiophene is a sulfur-containing heterocycle, which imparts unique chemical properties to the compound
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
The mode of action of N-(2-Thienylmethyl)-1-octanamine is currently unknown due to the lack of specific studies on this compound. It’s possible that it interacts with its targets in a manner similar to related compounds, but this would need to be confirmed through experimental studies .
Pharmacokinetics
A related compound, 2-(4-methylphenoxy)-n-(1h-pyrazol-3-yl)-n-(2-thienylmethyl)acetamide, undergoes rapid oxidative metabolism in vitro
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. As such, it’s difficult to provide a detailed description of the results of its action. More research is needed to elucidate these effects .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Thienylmethyl)-1-octanamine typically involves the reaction of 2-thienylmethanol with 1-octanamine under specific conditions. One common method involves the use of a dehydrating agent such as thionyl chloride to convert 2-thienylmethanol to 2-thienylmethyl chloride, which then reacts with 1-octanamine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Thienylmethyl)-1-octanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
N-(2-Thienylmethyl)-1-octanamine has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Thienylmethyl)butan-1-amine
- N-(2-Thienylmethyl)-2,5-Thiophenedisulfonamide
- Thiophene-based conjugated polymers
Uniqueness
N-(2-Thienylmethyl)-1-octanamine is unique due to its specific combination of a thiophene ring and an octanamine chain. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not fulfill. For instance, its longer alkyl chain provides increased lipophilicity, which can enhance its interaction with biological membranes and improve its potential as a therapeutic agent .
Propiedades
IUPAC Name |
N-(thiophen-2-ylmethyl)octan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NS/c1-2-3-4-5-6-7-10-14-12-13-9-8-11-15-13/h8-9,11,14H,2-7,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSICCSOZVDKTNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3158017.png)

![(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B3158036.png)



![Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B3158073.png)
![6-Oxaspiro[4.5]decan-9-OL](/img/structure/B3158087.png)


